

An In-Depth Technical Guide to 1-Nitrosonaphthalene: Structure, Properties, and Applications

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Compound of Interest

Compound Name: 1-Nitrosonaphthalene

CAS No.: 21711-65-9

Cat. No.: B1206305

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A Note to the Reader: Comprehensive and specific experimental data for **1-nitrosonaphthalene** is not readily available in publicly accessible literature. Much of the available information is for the related but structurally distinct compound, 1-nitronaphthalene. Therefore, this guide provides a detailed overview of the known structural and computed properties of **1-nitrosonaphthalene**, alongside general principles and methodologies for the synthesis, application, and safety of related aromatic nitroso compounds. This information is intended to provide a foundational understanding for researchers, scientists, and drug development professionals.

Introduction to 1-Nitrosonaphthalene

1-Nitrosonaphthalene is an aromatic organic compound featuring a nitroso group (-N=O) attached to a naphthalene ring system. As a C-nitroso compound, it holds potential as a reactive intermediate in organic synthesis and as a spin trap in the study of radical species. Its chemistry is governed by the interplay between the electron-rich naphthalene core and the electrophilic nitroso group.

Chemical Structure and Identification

The structural identity of **1-nitrosonaphthalene** is defined by its molecular formula and various chemical identifiers. These are crucial for accurate documentation and database retrieval.

Molecular Structure:

Caption: Chemical structure of **1-nitrosonaphthalene**.

Table 1: Chemical Identifiers for **1-Nitrosonaphthalene**[\[1\]](#)

| Identifier | Value |
|-------------------|---|
| IUPAC Name | 1-nitrosonaphthalene |
| Molecular Formula | C ₁₀ H ₇ NO |
| Molecular Weight | 157.17 g/mol |
| CAS Number | 21711-65-9 |
| InChI | InChI=1S/C10H7NO/c12-11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H |
| InChIKey | HXOPMUIUKYURIC-UHFFFAOYSA-N |
| SMILES | <chem>C1=CC=C2C(=C1)C=CC=C2N=O</chem> |

Physicochemical Properties

Detailed experimental data on the physical properties of **1-nitrosonaphthalene** are scarce. However, some properties have been calculated and are presented below. It is important to note that nitrosoarenes can exist in a monomer-dimer equilibrium, with the monomer often being a colored (green or blue) liquid or gas, and the dimer being a colorless solid. This equilibrium is influenced by temperature and the physical state of the compound.

Table 2: Computed Physicochemical Properties of **1-Nitrosonaphthalene**[\[1\]](#)

| Property | Value |
|--------------------------------|---------------------|
| Molecular Weight | 157.17 g/mol |
| XLogP3 | 2.5 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 1 |
| Exact Mass | 157.052764 g/mol |
| Topological Polar Surface Area | 29.4 Å ² |

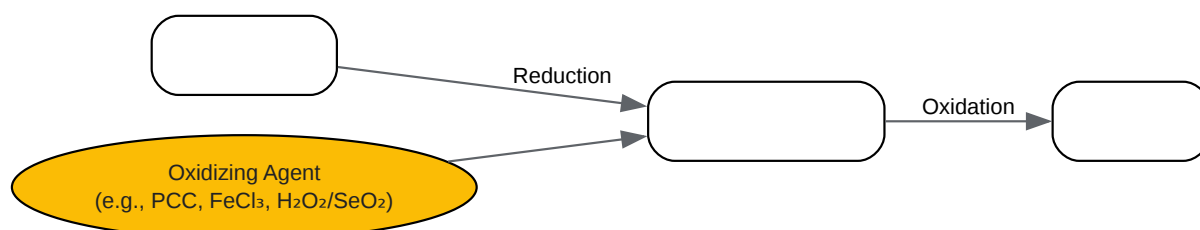
Synthesis of Aromatic Nitroso Compounds

While a specific, validated protocol for the synthesis of **1-nitrosonaphthalene** is not readily available, general methods for the synthesis of aromatic nitroso compounds can be adapted.

Oxidation of N-Arylhydroxylamines

A common and effective method for the synthesis of nitrosoarenes is the oxidation of the corresponding N-arylhydroxylamine. A variety of mild oxidizing agents can be employed for this transformation.

Workflow: General Synthesis of Nitrosoarenes via Hydroxylamine Oxidation



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Caption: General workflow for the synthesis of nitrosoarenes.

Experimental Causality: The choice of a mild oxidizing agent is critical to prevent over-oxidation of the hydroxylamine to the corresponding nitro compound. The reaction conditions, such as temperature and solvent, must be carefully controlled to ensure the stability of the desired nitroso product.

The Baudisch Reaction

The Baudisch reaction offers a pathway to ortho-nitrosophenols through the reaction of a phenol with hydroxylamine and hydrogen peroxide in the presence of a copper(II) catalyst.[2][3] While this method is specific for the synthesis of nitrosophenols, it highlights a metal-catalyzed approach to the nitrosation of aromatic rings.

Application as a Spin Trap in EPR Spectroscopy

Nitroso compounds are known to act as effective spin traps for the detection and identification of short-lived carbon-centered radicals using Electron Paramagnetic Resonance (EPR) spectroscopy.[4] The radical adds to the nitroso group to form a stable nitroxide radical, which has a characteristic EPR spectrum.

Principle of Spin Trapping with a Nitroso Compound:



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Caption: The reaction of a short-lived radical with a nitroso spin trap to form a stable spin adduct.

Experimental Protocol: General Procedure for Spin Trapping with a Nitroso Compound

- Preparation of the Spin Trap Solution: Dissolve the nitroso compound (e.g., **1-nitrosonaphthalene**) in a suitable deoxygenated solvent (e.g., benzene, tert-butylbenzene) to a final concentration typically in the range of 10-100 mM.

- **Radical Generation:** Initiate the reaction that produces the radical of interest in the presence of the spin trap solution. This can be achieved through various methods such as photolysis, thermolysis, or chemical reaction.
- **EPR Measurement:** Transfer the solution to a flat quartz EPR cell and place it in the cavity of the EPR spectrometer.
- **Data Acquisition:** Record the EPR spectrum. The instrumental parameters (microwave power, modulation amplitude, scan time, etc.) should be optimized to achieve the best signal-to-noise ratio without causing signal distortion.
- **Spectral Analysis:** Analyze the resulting EPR spectrum to determine the hyperfine coupling constants of the nitroxide adduct. These constants provide information about the structure of the trapped radical.

Expertise-Driven Insights: The choice of solvent is crucial as it can affect the stability of the spin adduct and the resolution of the EPR spectrum. Deoxygenation of the solvent is essential to prevent line broadening of the EPR signal by molecular oxygen.

Safety and Toxicity of Nitroso Compounds

Specific toxicological data for **1-nitrosonaphthalene** is not readily available. However, the broader class of N-nitroso compounds is well-documented for its carcinogenic properties.^{[5][6][7][8]} These compounds can act as alkylating agents after metabolic activation, leading to DNA damage. While C-nitroso compounds like **1-nitrosonaphthalene** have a different chemical nature than N-nitrosamines, it is prudent to handle them with extreme caution.

General Safety Precautions:

- **Handling:** All manipulations should be carried out in a well-ventilated fume hood.
- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.
- **Storage:** Store in a cool, dry, dark place, away from incompatible materials such as strong oxidizing and reducing agents.

- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Given the potential for toxicity, it is imperative to consult a comprehensive and specific Safety Data Sheet (SDS) for **1-nitrosonaphthalene** before use.

Conclusion

1-Nitrosonaphthalene is an intriguing molecule with potential applications in synthetic chemistry and free-radical research. However, the limited availability of detailed experimental data necessitates a cautious and well-informed approach to its study. The general principles outlined in this guide for the synthesis, handling, and application of related nitroso compounds provide a framework for future investigations into the specific properties and utility of **1-nitrosonaphthalene**. Further research is required to fully characterize this compound and unlock its potential in various scientific disciplines.

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